molecular formula C6H3BrF2O2S B8057334 2-Bromo-4-fluorobenzenesulfonyl fluoride

2-Bromo-4-fluorobenzenesulfonyl fluoride

Cat. No.: B8057334
M. Wt: 257.05 g/mol
InChI Key: ONERXDMQVCUGBT-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorobenzenesulfonyl fluoride is an organosulfur compound with the molecular formula C6H3BrF2O2S. It is a solid at room temperature and is known for its use in various chemical reactions, particularly in the field of click chemistry. The compound is characterized by the presence of both bromine and fluorine atoms attached to a benzene ring, along with a sulfonyl fluoride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluorobenzenesulfonyl fluoride typically involves the sulfonylation of 2-Bromo-4-fluorobenzene. One common method includes the reaction of 2-Bromo-4-fluorobenzene with sulfuryl fluoride (SO2F2) in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluorobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.

    Reduction Reactions: The sulfonyl fluoride group can be reduced to a sulfonamide or other derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Substitution: Products include 2-substituted-4-fluorobenzenesulfonylfluorides.

    Reduction: Products include sulfonamides or sulfinates.

    Oxidation: Products include sulfonic acids or sulfonates.

Scientific Research Applications

2-Bromo-4-fluorobenzenesulfonyl fluoride is utilized in various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in click chemistry for the formation of stable sulfonyl linkages.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, through sulfonylation reactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluorobenzenesulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of sulfonylated products. The sulfonyl fluoride group acts as an electrophile, facilitating the nucleophilic attack by various functional groups. This reactivity is exploited in click chemistry to create stable and bioorthogonal linkages in complex molecular assemblies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)benzenesulfonyl fluoride
  • 4-Bromo-2-fluorobenzenesulfonyl fluoride
  • 2-Fluoro-6-(trifluoromethyl)benzyl bromide

Uniqueness

2-Bromo-4-fluorobenzenesulfonyl fluoride is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it particularly useful in selective sulfonylation reactions and in the design of molecules with specific reactivity profiles. The combination of these halogens with the sulfonyl fluoride group enhances its versatility in various chemical transformations.

Properties

IUPAC Name

2-bromo-4-fluorobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONERXDMQVCUGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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